4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo-pyridine family. This compound features a bicyclic structure, which is characterized by a pyrrole ring fused to a pyridine ring. The presence of chlorine atoms at the 4 and 6 positions of the pyrrole ring enhances its chemical properties and potential biological activity.
The compound can be synthesized through various methods, which often involve the modification of existing pyrrolo-pyridine derivatives. Research indicates that compounds in this class have shown promise in medicinal chemistry and drug development, particularly as inhibitors for various biological targets .
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be classified as:
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. Common methods include:
For instance, one approach may involve starting from a 2,3-dihydropyrrole intermediate which is subsequently chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions to achieve selective chlorination at the 4 and 6 positions .
The molecular formula for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is . The structure features:
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is reactive due to its electron-rich nitrogen atoms and halogen substituents. Key reactions include:
For example, nucleophilic substitution reactions can be facilitated by treating the compound with sodium hydride followed by an amine in a solvent like dimethylformamide (DMF) to yield various functionalized derivatives .
The biological activity of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is often attributed to its ability to interact with specific protein targets in cellular pathways. The mechanism generally involves:
Research indicates that derivatives of this compound have shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are critical in cancer progression and angiogenesis .
Relevant data from studies indicate that the compound exhibits moderate lipophilicity which influences its bioavailability in pharmacological applications .
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several potential applications in medicinal chemistry:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5